molecular formula C10H18NNaO4S B2912284 Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate CAS No. 2416222-49-4

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate

Cat. No.: B2912284
CAS No.: 2416222-49-4
M. Wt: 271.31
InChI Key: YHWNBULKELOOGQ-QMMMGPOBSA-N
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Description

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is a chiral sulfinate salt featuring a piperidine backbone modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a sulfinate moiety (-SO₂⁻Na⁺) at the 3-position. This compound is structurally characterized by:

  • Molecular Formula: C₁₀H₁₈NNaO₄S
  • Molecular Weight: ~279.31 g/mol (estimated)
  • Functional Groups: Boc-protected amine, sulfinate salt
  • Stereochemistry: (3S)-configuration ensures chirality, critical for asymmetric synthesis.

The Boc group enhances stability by protecting the amine from unwanted reactions, while the sulfinate group acts as a nucleophile in substitution reactions. Its primary applications include use as a chiral building block in pharmaceutical synthesis and catalysis, particularly in sulfur-containing drug intermediates.

Properties

IUPAC Name

sodium;(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-sulfinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4S.Na/c1-10(2,3)15-9(12)11-6-4-5-8(7-11)16(13)14;/h8H,4-7H2,1-3H3,(H,13,14);/q;+1/p-1/t8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBOYVLZCSVHQB-QRPNPIFTSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)S(=O)[O-].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18NNaO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine group during subsequent reactions.

    Sulfonation: The sulfinate group is introduced by reacting the Boc-protected piperidine with a sulfonating agent such as sodium sulfinate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors have been shown to be effective in the synthesis of tert-butyl esters, providing a more sustainable and versatile approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate can undergo various chemical reactions, including:

    Oxidation: The sulfinate group can be oxidized to form sulfonates.

    Reduction: Reduction of the sulfinate group can yield thiols or sulfides.

    Substitution: The Boc group can be removed under acidic conditions to reveal the free amine, which can then participate in further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as treatment with trifluoroacetic acid, are used to remove the Boc group.

Major Products Formed

    Sulfonates: Formed from the oxidation of the sulfinate group.

    Thiols/Sulfides: Formed from the reduction of the sulfinate group.

    Free Amines: Formed from the removal of the Boc group.

Scientific Research Applications

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate involves its ability to participate in various chemical reactions due to the presence of the sulfinate and Boc groups. The sulfinate group can act as a nucleophile or electrophile, depending on the reaction conditions, while the Boc group serves as a protective group for the amine functionality.

Comparison with Similar Compounds

(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid

Property Sodium (3S)-Boc-piperidine-3-sulfinate (3S,4R)-Boc-4-phenylpiperidine-3-carboxylic acid
Molecular Formula C₁₀H₁₈NNaO₄S C₁₇H₂₃NO₄
Molecular Weight ~279.31 g/mol 305.37 g/mol
Functional Groups Boc-amine, sulfinate Boc-amine, carboxylic acid, phenyl
Stereochemistry (3S) (3S,4R)
Key Applications Nucleophilic substitutions, chiral synthesis Peptide coupling, amide/ester synthesis
Solubility High in polar solvents (e.g., water) Moderate in DMSO, low in water

Key Differences :

  • The sulfinate group confers nucleophilicity, whereas the carboxylic acid group enables acid-base reactivity (e.g., salt formation).
  • The phenyl substituent in the analog increases hydrophobicity and steric bulk, limiting its utility in aqueous-phase reactions.

Sodium Piperidine-3-sulfinate

Property Sodium (3S)-Boc-piperidine-3-sulfinate Sodium Piperidine-3-sulfinate
Molecular Formula C₁₀H₁₈NNaO₄S C₅H₁₀NNaO₂S
Molecular Weight ~279.31 g/mol 171.19 g/mol
Functional Groups Boc-amine, sulfinate Amine, sulfinate
Stability High (Boc protection) Low (prone to oxidation)
Applications Controlled nucleophilic reactions Reducing agent, sulfur chemistry

Key Differences :

  • The Boc group in the former prevents amine oxidation and unwanted side reactions, making it superior for multi-step syntheses.

Functional Analogs

Sulfonic Acid Derivatives

Sulfonic acids (e.g., piperidine-3-sulfonic acid) lack the nucleophilic sulfinate group but exhibit stronger acidity (pKa ~1–2 vs. sulfinate’s ~4–5). This makes them less suitable for reactions requiring mild basicity.

Other Boc-Protected Sulfinates

Compounds like Sodium (2S)-1-Boc-pyrrolidine-2-sulfinate differ in ring size (5-membered pyrrolidine vs. 6-membered piperidine), affecting conformational flexibility and steric accessibility.

Biological Activity

Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate is an organosulfur compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article delves into the synthesis, biological activity, and potential applications of this compound, supported by data tables and relevant research findings.

1. Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a sulfinic acid moiety. Its molecular formula is C10H19NO4SC_{10}H_{19}NO_4S with a corresponding IUPAC name of sodium (S)-1-(tert-butoxycarbonyl)piperidine-3-sulfinate. The synthesis typically involves the reaction of sodium sulfinates with piperidine derivatives, allowing for the formation of various organosulfur compounds through established organic synthesis protocols .

2.1 Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. It has been tested against various strains of bacteria, revealing effectiveness primarily against Gram-positive bacteria. For instance, the Minimum Inhibitory Concentration (MIC) values against Staphylococcus epidermidis and Micrococcus luteus were reported at 15.6 µg/mL and 62.5 µg/mL, respectively .

Bacterial Strain MIC (µg/mL)
Staphylococcus epidermidis15.6
Micrococcus luteus62.5
Mycobacterium tuberculosis4

2.2 Cytotoxicity

The cytotoxic effects of this compound have also been evaluated using the HaCaT cell line, which is a model for human keratinocytes. The half-maximal inhibitory concentration (IC50) values were determined to assess the compound's safety profile in non-cancerous cells. The selectivity index (SI), calculated as the ratio between IC50 values for HaCaT cells and MIC values against M. tuberculosis, indicated that compounds with SI values greater than 1 are considered non-toxic to human cells .

Compound IC50 (µg/mL) MIC (µg/mL) Selectivity Index
This compound>12.54>3.125

The biological activity of this compound is attributed to its ability to interfere with microbial metabolic processes, likely through the formation of reactive sulfur species that disrupt cellular functions in target organisms . Additionally, its structural features may facilitate interactions with specific enzymes or receptors involved in microbial growth and survival.

4. Applications in Medicinal Chemistry

Given its biological activity, this compound holds promise for further development as an antimicrobial agent or as a building block in the synthesis of more complex pharmaceuticals. Its role in organic synthesis as a versatile reagent for constructing organosulfur compounds enhances its utility in drug discovery and development .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Sodium (3S)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate to improve yield and stereochemical purity?

  • Methodological Answer : Synthesis optimization should focus on reaction conditions and purification techniques. For example, stepwise oxidation of sulfanyl intermediates (e.g., using hydrogen peroxide or KMnO₄) can prevent overoxidation to sulfones . Temperature control (e.g., 0–20°C during sulfinate salt formation) minimizes side reactions . Chiral resolution via crystallization or chromatography ensures stereochemical purity, while NMR and LC-MS validate structural integrity .

Q. What analytical techniques are recommended to assess the stability of this compound under different experimental conditions?

  • Methodological Answer : Stability studies should include:

  • pH-dependent degradation : Use HPLC to monitor decomposition in buffered solutions (pH 3–10) over 24–72 hours .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition thresholds .
  • Light sensitivity : Expose samples to UV/Vis light and quantify degradation via UV spectroscopy .

Q. How should researchers handle contradictions in toxicity data for this sulfinate derivative?

  • Methodological Answer : Address discrepancies by:

  • Re-evaluating purity (e.g., trace impurities in commercial batches may skew results) .
  • Conducting acute toxicity assays (e.g., OECD 423 guidelines) in parallel with in vitro cytotoxicity screens (e.g., HepG2 cell lines) .
  • Cross-referencing with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify structure-toxicity relationships .

Advanced Research Questions

Q. What strategies can resolve chiral inversion issues during nucleophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Steric protection : Introduce bulky protecting groups (e.g., Boc) to shield the sulfinate moiety during reactions .
  • Chiral catalysts : Use enantioselective catalysts like cinchona alkaloids or transition-metal complexes to preserve stereochemistry .
  • Kinetic monitoring : Track inversion via polarimetry or chiral HPLC at intermediate timepoints .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

  • Methodological Answer :

  • DFT calculations : Model transition states for sulfinate group participation in SN2 or Michael addition reactions .
  • Solvent effects : Use COSMO-RS simulations to predict solubility and reactivity in polar aprotic solvents (e.g., DMF, DMSO) .
  • Docking studies : Explore interactions with biological targets (e.g., enzymes with sulfonate-binding pockets) .

Q. What experimental approaches identify decomposition pathways under oxidative or reductive conditions?

  • Methodological Answer :

  • Oxidative stress : Expose the compound to H₂O₂ or Fenton reagents, then analyze products via GC-MS or HRMS to detect sulfones or sulfoxides .
  • Reductive cleavage : Treat with LiAlH₄ or NaBH₄ and monitor for piperidine ring modification using FT-IR and ¹H-NMR .
  • Radical traps : Add TEMPO to confirm radical-mediated degradation pathways .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in multi-step syntheses?

  • Methodological Answer :

  • Protection/deprotection : The Boc group stabilizes the piperidine ring during acidic/basic conditions but requires TFA for removal .
  • Steric effects : Boc hinders nucleophilic attack at the 3-position, favoring regioselective reactions at the sulfinate group .
  • Thermal stability : TGA data show Boc decomposition occurs above 150°C, informing reaction temperature limits .

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